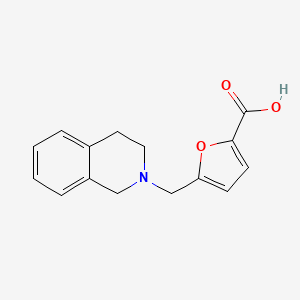

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid

Übersicht

Beschreibung

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid is a complex organic compound that combines a furan ring with a dihydroisoquinoline moiety. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmacology.

Structural Characteristics

The compound's structure integrates both a furan carboxylic acid and a dihydroisoquinoline, which are known to exhibit various biological activities. The furan ring contributes to the compound's reactivity and potential interactions with biological targets, while the dihydroisoquinoline moiety is often associated with neuropharmacological effects.

Biological Activities

Research indicates that compounds containing the dihydroisoquinoline structure frequently exhibit significant biological activities, including:

- Antidepressant Effects : Similar compounds have been studied for their potential antidepressant properties, influencing serotonin receptor activity.

- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from damage.

- Antitumor Activity : Certain structural analogs have been evaluated for their ability to inhibit cancer cell proliferation.

Interaction Studies

Preliminary interaction studies suggest that this compound has binding affinities for various receptors, particularly serotonin receptors. Modifications to the dihydroisoquinoline moiety can significantly influence its pharmacological profile.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Potential modulation of serotonin receptors | |

| Neuroprotective | Protective effects on neuronal cells | |

| Antitumor | Inhibition of cancer cell proliferation |

Case Study: Antidepressant Activity

In a study assessing the antidepressant-like effects of similar compounds, researchers found that modifications to the dihydroisoquinoline structure enhanced binding affinity to serotonin receptors, suggesting potential therapeutic applications in mood disorders. This highlights the importance of structural optimization in developing effective pharmacological agents.

Table 2: Structural Modifications and Their Effects

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Hydroxyl Group Addition | Increased binding affinity | |

| Methyl Substitution | Enhanced neuroprotective properties | |

| Carboxylic Acid Variation | Altered antitumor efficacy |

Synthesis and Derivatives

Several synthetic routes have been explored for the preparation of this compound. The synthesis often involves starting materials that are readily available from commercial sources or can be synthesized through established organic chemistry techniques.

Table 3: Synthetic Routes

| Route Description | Key Reagents | Yield (%) |

|---|---|---|

| Aromatization of dihydrofuran | Trichloroacetyl derivatives | 75% |

| Alkylation with isoquinoline | Methyl iodide | 80% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent due to its interaction with serotonin receptors. Dihydroisoquinoline derivatives are known to exhibit significant biological activities, including antidepressant effects and neuroprotective properties. Research indicates that modifications to the dihydroisoquinoline structure can influence the compound's pharmacological profile, making it a candidate for drug development targeting mood disorders and neurodegenerative diseases .

Antioxidant Activity

Preliminary studies suggest that 5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid exhibits antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented in several assays .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and enzymes, it could potentially be used in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Further studies are needed to elucidate the specific mechanisms involved .

Case Study 1: Serotonin Receptor Interaction

A study investigated the binding affinity of this compound to various serotonin receptors. Results indicated that the compound selectively binds to the 5-HT_1A receptor, suggesting its potential use as an anxiolytic agent. Modifications to the dihydroisoquinoline moiety enhanced binding affinity, indicating a structure-activity relationship that could guide future drug design .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound can effectively reduce oxidative stress in neuronal cell lines. The findings suggest that it acts by upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property may contribute to its neuroprotective effects observed in animal models of neurodegeneration .

Analyse Chemischer Reaktionen

Functional Group Transformations

The carboxylic acid and dihydroisoquinoline groups enable key transformations:

Esterification and Amidation

The carboxylic acid undergoes standard derivatization reactions:

The dihydroisoquinoline moiety participates in Bischler-Napieralski cyclization under POCl₃ reflux to form polycyclic structures .

Cycloaddition and Ring-Opening Reactions

The furan ring engages in regioselective reactions:

Diels-Alder Reactions

The electron-rich furan acts as a diene in [4+2] cycloadditions:

Protonation of Dihydroisoquinoline

The dihydroisoquinoline nitrogen acts as a weak base (pKₐ ~6.8), forming salts with mineral acids (e.g., HCl, H₂SO₄) .

Oxidation

-

Furan Ring : Ozonolysis cleaves the furan ring to form diketones .

-

Dihydroisoquinoline : Treatment with KMnO₄ in acidic conditions oxidizes the tetrahydro ring to a pyridine derivative .

Multicomponent Reactions (MCRs)

This compound participates in MCRs due to its bifunctional reactivity:

Structural Modifications for Biological Activity

Derivatives show enhanced bioactivity through targeted substitutions:

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C via decarboxylation .

-

Photodegradation : UV light induces furan ring cleavage, forming maleic acid derivatives .

This compound’s reactivity profile enables applications in medicinal chemistry, particularly in designing NMDA receptor potentiators and antimicrobial agents . Future studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Eigenschaften

IUPAC Name |

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(18)14-6-5-13(19-14)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZQPQFODLZUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC=C(O3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589657 | |

| Record name | 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-68-8 | |

| Record name | 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.